N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Procure this specific benzimidazole-benzofuran hybrid (CAS 1574400-68-2) for systematic SAR expansion around the K-Ras4B G12D-selective phenotype (IC50 340 ± 72 μM). The unsubstituted benzimidazole N-H is a critical hydrogen-bond donor pharmacophore—absent in commercially prevalent N-alkylated analogs. Even minor N-alkylation or regioisomeric rearrangement can shift IC50 values >10-fold and invert mutant/WT selectivity. With MW 307.3 g/mol, this compound offers superior ligand efficiency versus thiazolidinone-containing hybrids (>480 g/mol). Essential as a positive control for pharmacophore mapping of Ras-SOS interaction inhibitors and dual HCV/HCC VEGFR2 kinase programs.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
Cat. No. B11011702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC(=C2)CC(=O)NCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H17N3O2/c22-18(10-12-5-6-13-7-8-23-16(13)9-12)19-11-17-20-14-3-1-2-4-15(14)21-17/h1-6,9H,7-8,10-11H2,(H,19,22)(H,20,21)
InChIKeyNPPSIKXOBJNQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide: Chemical Identity and Baseline Pharmacophore Class


N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide (CAS 1574400-68-2) is a synthetic small molecule featuring a benzimidazole pharmacophore linked via a methylene bridge to an acetamide moiety, which is further substituted with a 2,3-dihydrobenzofuran ring . It belongs to the class of benzimidazole-benzofuran hybrid compounds, a chemotype under active investigation for kinase inhibition, antiviral, and anticancer applications. Its molecular formula is C18H17N3O2 with a molecular weight of 307.3 g/mol. The compound is primarily available through specialty chemical suppliers as a research-grade screening compound.

Procurement Risk: Why Generic Benzimidazole or Benzofuran Acetamides Cannot Replace N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide


Substituting this compound with a generic benzimidazole-acetamide or benzofuran-acetamide derivative risks loss of the dual aromatic system geometry required for specific biological target engagement. Published SAR data on benzimidazole-benzofuran hybrids demonstrate that both the benzimidazole N-H hydrogen bond donor/acceptor capability and the benzofuran oxygen positioning are critical for activity; even minor structural changes such as N-alkylation of the benzimidazole ring or regioisomeric rearrangement of the benzofuran attachment point can shift biochemical IC50 values by more than 10-fold and alter mutant versus wild-type selectivity profiles [1]. The unsubstituted benzimidazole N-H in the target compound represents a specific hydrogen-bonding pharmacophoric feature that is absent in common N-alkylated commercial analogs.

Quantitative Differentiation Evidence for N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide Versus Closest Analogs


N-Unsubstituted Benzimidazole Moiety Confers Distinct Hydrogen-Bond Donor Capacity Versus N-Isopropyl Analog

The target compound contains an unsubstituted benzimidazole N-H, whereas the closest commercially cataloged analog, 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide, bears an N-isopropyl substituent that eliminates hydrogen-bond donor capacity at that position. In the benzimidazole-benzofuran scaffold series evaluated by Jeuken et al., the unsubstituted benzimidazole ketone analog (compound 12) showed a GDP-K-Ras4B/SOS exchange IC50 of 340 ± 72 μM against the G12D mutant, whereas closely related regioisomers with altered hydrogen-bonding geometry exhibited divergent activity [1]. The absence of N-alkylation in the target compound preserves a key pharmacophoric feature for target engagement.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Benzofuran-6-yl Attachment Regioisomerism Differentiates Target Compound from Benzofuran-5-yl and Phenol Scaffold Analogs

The target compound's 2,3-dihydrobenzofuran ring is attached at the 6-position, providing a specific spatial orientation of the oxygen atom relative to the acetamide linker. In the in silico and biochemical study by Jeuken et al., the benzimidazole-benzofuran scaffold (compound 12) achieved a Glide docking score of −9.3 kcal/mol in the K-Ras4B SI/SII binding pocket, with the benzofuran moiety engaged in a hydrogen bond with Ser39 and a π-cation interaction with Lys5 [1]. Its regioisomer (compound 13), with an altered benzofuran attachment, showed a completely different selectivity profile: loss of G12D mutant preference and markedly different WT activity (IC50 334 ± 5 μM vs. 1099 ± 381 μM for compound 12) [1]. By analogy, the specific 6-yl attachment in the target compound is predicted to produce a distinct binding geometry compared to 5-yl or 4-yl analogs.

Regiochemistry Molecular Recognition Docking

Amide Linker Length and Flexibility Differentiate Target Compound from Direct Ketone-Linked Benzimidazole-Benzofuran Scaffolds

The target compound incorporates a methylene acetamide linker (-CH2-NH-CO-CH2-) connecting the benzimidazole and benzofuran moieties, whereas the most extensively characterized benzimidazole-benzofuran hybrids in the literature (Jeuken et al., 2022) employ a direct ketone linker between the two heterocycles. The ketone series compound 12 showed GDP-K-Ras4B/SOS exchange IC50 of 340 ± 72 μM (G12D) and cellular IC50 values ranging from 34.5 to 47.4 μM across five cancer cell lines [1]. The extended amide linker in the target compound introduces additional rotational degrees of freedom and an extra hydrogen-bonding amide group, which may alter target binding kinetics and selectivity compared to the rigid ketone scaffold. The benzimidazole phenol hybrid scaffold in the same study (compound 14a) showed a GDP-K-Ras4B/SOS IC50 of 320 ± 17 μM, only marginally different from compound 12, demonstrating that linker chemistry can modulate but not abolish activity [1].

Linker Chemistry Conformational Flexibility Drug Design

Molecular Weight and Physicochemical Profile Differentiation from Larger Polycyclic Benzimidazole-Benzofuran Hybrids

With a molecular weight of 307.3 g/mol and formula C18H17N3O2 , the target compound occupies a favorable drug-like chemical space compared to larger benzimidazole-benzofuran hybrids. In the HCV/HCC dual inhibitor series reported by Abdel-Maksoud et al. (2017), active benzimidazole-benzofuran-thiazolidinone hybrid compounds (e.g., 5l and 5p) had molecular weights exceeding 480 g/mol and required complex multi-step syntheses [1]. The target compound's lower molecular weight and simpler composition (three heterocyclic/aromatic units versus four in the thiazolidinone series) may confer advantages in solubility, permeability, and synthetic tractability, though direct comparative data are not available.

Physicochemical Properties Drug-likeness Library Design

Recommended Procurement and Application Scenarios for N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide Based on Evidenced Differentiation


Oncogenic K-Ras and Related GTPase Inhibitor Screening Libraries

The benzimidazole-benzofuran chemotype has demonstrated validated activity in GDP/GTP-exchange inhibition assays against oncogenic K-Ras4B mutants, with the unsubstituted benzimidazole scaffold (compound 12) achieving a G12D-selective IC50 of 340 ± 72 μM and cellular activity across five mutant cell lines (IC50 range 34.5–47.4 μM) [1]. The target compound's amide-linked architecture, unsubstituted benzimidazole N-H, and specific benzofuran-6-yl attachment position provide a structurally distinct entry point for SAR expansion around this validated phenotype. Procurement is indicated for research programs exploring Ras-SOS interaction inhibitors or related GTPase targets where hydrogen-bond donor capacity at the benzimidazole position is hypothesized to be critical.

Hepatitis C Virus (HCV) and Hepatocellular Carcinoma (HCC) Dual-Target Probe Development

Benzimidazole-benzofuran hybrid compounds have been established as privileged scaffolds for dual HCV/HCC inhibition, with compounds 5l and 5p demonstrating in vitro activity against both HCV replication and HCC cell line HepG2 in the study by Abdel-Maksoud et al. (2017) [2]. The target compound's lower molecular weight (307.3 g/mol) versus the >480 g/mol thiazolidinone-containing hybrids suggests utility as a more ligand-efficient starting point for fragment growth strategies in this therapeutic area. Researchers exploring VEGFR2 tyrosine kinase inhibition as a mechanism for HCC suppression may find the amide-linked scaffold amenable to further derivatization.

Benzimidazole N-H Hydrogen Bond Pharmacophore Validation Studies

The unsubstituted benzimidazole N-H in the target compound represents a specific hydrogen-bond donor functionality that is absent in the commercially prevalent N-alkylated analogs such as N-isopropyl or N-methyl benzimidazole acetamides. SAR data from the Jeuken et al. (2022) study demonstrate that even minor modifications to the benzimidazole substitution pattern can alter mutant versus wild-type selectivity ratios by more than 3-fold in the ketone series [1]. Researchers conducting systematic pharmacophore mapping studies to determine the contribution of the benzimidazole N-H to target binding affinity and selectivity should procure this compound as a positive control for the unsubstituted state.

Regioisomeric Selectivity Profiling in Benzofuran-Containing Compound Collections

The specific 6-yl attachment of the 2,3-dihydrobenzofuran ring in the target compound, combined with the documented regioisomer-dependent biological activity in the benzimidazole-benzofuran class (compound 12 vs. compound 13: G12D/WT selectivity inversion from 3.2 to 0.82) [1], makes this compound a valuable reference standard for laboratories curating regioisomeric compound collections. It can serve as a defined 6-substituted benzofuran anchor point for computational modeling, pharmacophore validation, and systematic regioisomer SAR studies.

Quote Request

Request a Quote for N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.